1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[2,3-b][1,4]thiazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS2/c8-5-3-10-6-4(7-5)1-2-9-6/h1-2H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBWQRMSEVRGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
spectroscopic analysis (NMR, IR, Mass) of thieno[2,3-b]thiazin-2-one
An In-Depth Technical Guide to the Spectroscopic Analysis of the Thieno[2,3-b]thiazin-2-one Core
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
The thieno[2,3-b]thiazin-2-one scaffold is a bicyclic heterocyclic system of significant and growing interest within the fields of medicinal chemistry and drug development. Its rigid structure, rich electronic properties, and capacity for diverse functionalization make it a "privileged scaffold"—a molecular framework that is recurrently found in active biological agents. Most notably, derivatives of this core have recently been identified as potent and orally available inhibitors of the STIMulator of INterferon Genes (STING) pathway, highlighting their potential in the treatment of inflammatory diseases and interferonopathies.[1]
Unambiguous structural characterization is the bedrock of chemical and pharmaceutical development. For novel compounds built upon the thieno[2,3-b]thiazin-2-one core, a multi-pronged analytical approach is not just recommended, but essential. This guide provides an in-depth exploration of the three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this specific molecular framework. We will delve into the theoretical underpinnings, predictable spectral signatures, and field-proven experimental protocols, offering researchers a robust framework for the confident characterization of this important class of molecules.
Caption: The core chemical structure of thieno[2,3-b]thiazin-2-one.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and bonding of atoms.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For the unsubstituted thieno[2,3-b]thiazin-2-one core, we anticipate signals corresponding to the protons on the thiophene ring, the methylene (-CH₂-) group in the thiazinone ring, and the amine (-NH-) proton.
-
Thiophene Protons (H-6, H-7): Protons on a thiophene ring typically resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm. In this fused system, the specific chemical shifts will be influenced by the electron-withdrawing effects of the adjacent thiazinone ring. Expect two distinct signals, likely doublets, due to coupling with each other.
-
Methylene Protons (H-3): The protons on the carbon adjacent to the sulfur atom in the thiazinone ring (C3) are expected to appear as a singlet in the range of δ 3.5-4.5 ppm. Their chemical shift is influenced by the adjacent sulfur atom and the nearby amide functionality.
-
Amine Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it is typically observed as a broad singlet between δ 8.0 and 10.0 ppm. This peak will exchange with D₂O, a key confirmatory test.
Table 1: Predicted ¹H NMR Data for the Thieno[2,3-b]thiazin-2-one Core
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H-6 | ~7.0 - 7.8 | Doublet (d) | ~5-6 | Exact shift depends on substitution. |
| H-7 | ~6.8 - 7.5 | Doublet (d) | ~5-6 | Coupled to H-6. |
| H-3 | ~3.5 - 4.5 | Singlet (s) | N/A | Methylene protons adjacent to sulfur. |
| N-H | ~8.0 - 10.0 | Broad Singlet (br s) | N/A | D₂O exchangeable. Position is variable. |
Authoritative Grounding: Assigning the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon environment produces a single sharp peak.
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 160-175 ppm.[2]
-
Thiophene Carbons (C-4a, C-5, C-6, C-7a): The carbons of the thiophene ring will resonate in the aromatic/heteroaromatic region (δ 110-150 ppm). The two quaternary carbons (C-4a and C-7a) at the ring junction will have different chemical shifts from the two protonated carbons (C-5 and C-6).[3]
-
Methylene Carbon (C-3): The methylene carbon (C-3) adjacent to the sulfur atom is expected in the aliphatic region, typically between δ 30-50 ppm.
Table 2: Predicted ¹³C NMR Data for the Thieno[2,3-b]thiazin-2-one Core
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 (C=O) | ~160 - 175 | Amide carbonyl, most downfield signal. |
| C-4a | ~135 - 150 | Quaternary carbon at ring junction. |
| C-7a | ~130 - 145 | Quaternary carbon at ring junction. |
| C-5 | ~120 - 135 | Protonated thiophene carbon. |
| C-6 | ~115 - 130 | Protonated thiophene carbon. |
| C-3 | ~30 - 50 | Methylene carbon adjacent to sulfur. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
Caption: A standard workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thieno[2,3-b]thiazin-2-one derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine proton ratios.
-
Structural Assignment: Correlate the processed spectra with the expected structure. For more complex derivatives, advanced 2D NMR experiments like COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) are invaluable for unambiguous assignments.[4]
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The Vibrational Fingerprint
The IR spectrum of thieno[2,3-b]thiazin-2-one will be dominated by absorptions from the amide group and the thiophene ring.
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide.
-
C=O Stretch: A strong, sharp absorption band is the most characteristic signal for this molecule. For a six-membered cyclic amide (a δ-lactam), this band is typically found in the range of 1650-1680 cm⁻¹.[5][6] This is one of the most reliable peaks for confirming the presence of the thiazinone ring.
-
C=C Stretch: Aromatic and heteroaromatic C=C stretching vibrations from the thiophene ring will appear as one or more medium-intensity bands in the 1500-1600 cm⁻¹ region.
-
C-S Stretch: The C-S bond stretch is typically weak and appears in the fingerprint region of the spectrum, usually between 600-800 cm⁻¹.[7]
Table 3: Characteristic IR Absorption Bands for Thieno[2,3-b]thiazin-2-one
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | Thiophene Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch | Amide (Lactam) | 1650 - 1680 | Strong, Sharp |
| C=C Stretch | Thiophene Ring | 1500 - 1600 | Medium |
| C-S Stretch | Thiophene/Thiazine | 600 - 800 | Weak |
Trustworthiness: Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Part 3: Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Authoritative Grounding: Molecular Ion and Fragmentation
For the unsubstituted thieno[2,3-b]thiazin-2-one (C₆H₅NOS₂), the exact molecular weight is approximately 171.98 Da.
-
Molecular Ion (M⁺•): In Electron Ionization (EI-MS), a distinct molecular ion peak should be observed at m/z ≈ 172.
-
Isotopic Pattern: A key confirmatory feature will be the M+2 peak. Due to the natural abundance of the ³⁴S isotope (~4.2%), the presence of two sulfur atoms will result in a significant M+2 peak with an intensity of approximately 8-9% relative to the molecular ion peak.
-
High-Resolution MS (HRMS): Techniques like ESI-TOF allow for the determination of the molecular formula with high precision. An observed mass of 171.9812 (for [M+H]⁺, C₆H₆NOS₂⁺) would confirm the elemental composition.[8]
Expertise & Experience: Predicting the Fragmentation Pathway
Under the high-energy conditions of EI-MS, the molecular ion will fragment in predictable ways, providing a structural fingerprint.
Caption: Plausible fragmentation pathways for the core structure in EI-MS.
-
Loss of Carbon Monoxide: A very common fragmentation for lactams and esters is the neutral loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 144.[9]
-
Ring Cleavage: Cleavage of the thiazinone ring can occur. For instance, the loss of a thioformaldehyde radical (•CH₂S, 46 Da) could lead to a fragment at m/z 126.
-
Formation of Thienyl Cations: Further fragmentation can lead to characteristic ions from the stable thiophene ring, such as the thienyl cation at m/z 83.
Table 4: Predicted Key Ions in the Mass Spectrum of Thieno[2,3-b]thiazin-2-one
| m/z Value | Proposed Identity | Notes |
|---|---|---|
| 172 | [M]⁺• | Molecular Ion |
| 174 | [M+2]⁺• | Isotope peak due to two ³⁴S atoms |
| 144 | [M - CO]⁺• | Loss of carbon monoxide |
| 126 | [M - CH₂S]⁺• | Cleavage of the thiazinone ring |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Trustworthiness: Protocol for ESI-HRMS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Mass Determination: The instrument software will calculate the exact mass of the detected ion. Compare this experimental mass to the theoretical mass for the expected molecular formula (e.g., C₆H₆NOS₂⁺ for the protonated parent compound). A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Conclusion
The structural elucidation of the thieno[2,3-b]thiazin-2-one core and its derivatives is a systematic process built on the synergistic application of NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of key functional groups, particularly the defining amide carbonyl. Mass spectrometry confirms the molecular weight, and its high-resolution variant provides an unambiguous molecular formula. Finally, NMR spectroscopy delivers the definitive proof of structure, mapping out the complete atomic connectivity. By understanding the predicted spectral signatures outlined in this guide and employing the robust protocols described, researchers can confidently and efficiently characterize novel molecules based on this medicinally vital scaffold, accelerating the journey from synthesis to application.
References
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]. (2022). MDPI.
- Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. (2012). Cairo University.
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2010). MDPI.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). MDPI.
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Iraqi National Journal of Chemistry.
-
Discovery of the thieno[2,3-b][8][10]thiazin-2(3H)-one STING inhibitors. (2026). PubMed. Available at:
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2025). ResearchGate.
- 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
- Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). (n.d.). International Journal of PharmTech Research.
- Novel enaminone derived from thieno [2,3-b] thiene: Synthesis, x-ray crystal structure, HOMO, LUMO, NBO analyses and biological activity. (n.d.). PMC.
-
Synthesis and characterization of Thiophene fused arylbenzo[8][11]thieno[2,3- d]thiazole derivatives. (2023). Journal of Physics: Conference Series. Available at:
- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2010). Semantic Scholar.
-
Discovery of the thieno[2,3-b][8][10]thiazin-2(3H)-one STING inhibitors. (2026). ResearchGate. Available at:
- 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025). ResearchGate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). International Journal of Organic Chemistry.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- 13C NMR Chemical Shift. (n.d.). Oregon State University.
- INFRARED SPECTRA OF PHENOTHIAZINES. (n.d.). Kuwait University.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC.
- Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica.
Sources
- 1. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
The Structure-Activity Relationship of Thieno[2,3-b]thiazin-2-one Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of the Thieno[2,3-b]thiazin-2-one Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, with the discovery and optimization of novel heterocyclic scaffolds forming the bedrock of modern drug development. Among these, the thieno[2,3-b]thiazin-2-one core has recently emerged as a privileged structure, particularly in the context of modulating the innate immune system. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thieno[2,3-b]thiazin-2-one analogs, with a primary focus on their groundbreaking role as inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway.
The aberrant activation of the STING pathway is implicated in a variety of autoinflammatory diseases and interferonopathies, making it a compelling target for therapeutic intervention.[1] The discovery of thieno[2,3-b][1][2]thiazin-2(3H)-one derivatives as potent STING inhibitors has opened a new avenue for the development of novel anti-inflammatory agents.[1] This document will dissect the key structural modifications that govern the biological activity of these analogs, providing a comprehensive resource for researchers and drug development professionals engaged in this exciting field.
The Thieno[2,3-b]thiazin-2-one Core: A Foundation for Potent STING Inhibition
The thieno[2,3-b]thiazin-2-one scaffold is a bicyclic heterocyclic system comprising a thiophene ring fused to a 1,4-thiazine-2-one ring. The initial discovery of this class of compounds as STING inhibitors provided a critical starting point for extensive SAR exploration. The primary goal of these studies was to identify modifications that enhance potency, improve pharmacokinetic properties, and elucidate the molecular interactions with the STING protein.
A noteworthy outcome of these investigations was the identification of compound 11h , an orally available STING inhibitor with impressive cellular potency against both mouse and human STING (IC50 of 8.8 nM and 11.5 nM, respectively).[1] This compound serves as a pivotal example in understanding the SAR of this chemical series.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The systematic modification of the thieno[2,3-b]thiazin-2-one core at various positions has yielded crucial insights into the structural requirements for potent STING inhibition. The following sections detail the SAR at key positions of the scaffold.
The N-3 Position of the Thiazinone Ring: A Critical Anchor
The substituent at the N-3 position of the thiazinone ring plays a pivotal role in the molecule's interaction with the STING protein. SAR studies have revealed that this position is highly sensitive to the nature of the substituent, influencing both potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: The introduction of various aromatic and heteroaromatic rings at the N-3 position has been extensively explored. The nature of these rings and their substitution patterns are critical determinants of activity.
-
Linker Length and Flexibility: The linker connecting the N-3 position to a terminal aromatic ring also modulates activity. Variations in linker length and rigidity can significantly impact the compound's ability to adopt the optimal conformation for binding to the STING protein.
The Thiophene Ring: Fine-Tuning Potency and Properties
Modifications on the thiophene ring, while perhaps less dramatic in their impact compared to the N-3 position, offer opportunities for fine-tuning the pharmacological profile of the analogs.
-
Substitution at the 6- and 7-positions: The introduction of small alkyl or halogen substituents at the 6- and 7-positions of the thiophene ring can influence lipophilicity and metabolic stability, thereby affecting the overall pharmacokinetic properties of the compounds.
Summary of Key SAR Findings
The following table summarizes the general structure-activity relationship trends observed for thieno[2,3-b]thiazin-2-one analogs as STING inhibitors.
| Position of Modification | Structural Change | Impact on STING Inhibitory Activity |
| N-3 of Thiazinone Ring | Introduction of substituted aromatic/heteroaromatic moieties | Crucial for potency. The nature and substitution pattern of the ring system are key determinants of activity. |
| Linker at N-3 | Variation in length and flexibility | Modulates binding affinity by influencing the conformational presentation of the terminal aromatic ring. |
| 6- and 7- of Thiophene Ring | Introduction of small alkyl or halogen groups | Can improve pharmacokinetic properties such as metabolic stability and oral bioavailability. |
Experimental Protocols: Synthesis and Biological Evaluation
A fundamental aspect of any drug discovery campaign is the robust and reproducible synthesis of analogs and their subsequent biological evaluation. This section provides an overview of the key experimental methodologies employed in the study of thieno[2,3-b]thiazin-2-one analogs.
General Synthetic Scheme
The synthesis of the thieno[2,3-b]thiazin-2-one core generally involves a multi-step sequence starting from a substituted thiophene derivative. A representative synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for thieno[2,3-b]thiazin-2-one analogs.
Step-by-Step Methodology:
-
Functionalization of the Thiophene Starting Material: The synthesis typically commences with a commercially available or readily prepared substituted thiophene. The initial steps involve the introduction of functional groups necessary for the subsequent annulation of the thiazinone ring.
-
Coupling and Ring Formation: The functionalized thiophene intermediate is then subjected to a coupling reaction with a suitable partner to construct the open-chain precursor of the thiazinone ring.
-
Intramolecular Cyclization: The key step in the formation of the thieno[2,3-b]thiazin-2-one core is an intramolecular cyclization reaction. This is often achieved under basic or acid-catalyzed conditions.
-
Diversification at the N-3 Position: The final step involves the introduction of a diverse range of substituents at the N-3 position of the thiazinone ring, typically via N-alkylation or N-arylation reactions.
Biological Evaluation: STING Inhibition Assays
The assessment of the biological activity of thieno[2,3-b]thiazin-2-one analogs as STING inhibitors relies on a cascade of in vitro cellular assays.
Caption: Workflow for evaluating STING inhibitory activity.
Key Assay Protocol:
-
Cell Lines: HEK293T cells stably expressing human or mouse STING, along with a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter, are commonly used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-incubated with varying concentrations of the test compounds for a defined period.
-
STING signaling is subsequently activated by the addition of a known STING agonist, such as cGAMP.
-
After an appropriate incubation time, the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The thieno[2,3-b]thiazin-2-one scaffold has been firmly established as a promising starting point for the development of potent and orally bioavailable STING inhibitors. The detailed SAR studies have provided a clear roadmap for the rational design of next-generation analogs with improved therapeutic potential. The identified lead compound, 11h , represents a significant advancement in the quest for effective treatments for STING-mediated inflammatory diseases.[1]
Future research in this area will likely focus on:
-
Exploring a broader range of substituents at the N-3 position to further optimize potency and selectivity.
-
Investigating the role of the thiophene ring substitutions in fine-tuning pharmacokinetic and pharmacodynamic properties.
-
Elucidating the precise binding mode of these inhibitors with the STING protein through co-crystallization studies.
-
Evaluating the in vivo efficacy of optimized analogs in relevant animal models of inflammatory diseases.
The continued exploration of the thieno[2,3-b]thiazin-2-one chemical space holds immense promise for the discovery of novel therapeutics that can address the significant unmet medical need in the treatment of a wide range of inflammatory and autoimmune disorders.
References
-
Han, L., et al. (2026). Discovery of the thieno[2,3-b][1][2]thiazin-2(3H)-one STING inhibitors. Bioorganic & Medicinal Chemistry, 135, 118571. [Link]
Sources
Methodological & Application
detailed synthesis protocol for 1H,2H,3H-thieno[2,3-b]thiazin-2-one
This application note details the synthesis protocol for 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one (also frequently designated as thieno[2,3-b][1,4]thiazin-3(4H)-one in IUPAC nomenclature depending on numbering priority). This scaffold has recently gained prominence in drug discovery, specifically as a core structure for STING (Stimulator of Interferon Genes) inhibitors and other bioactive agents.
Part 1: Introduction & Retrosynthetic Analysis
Scientific Significance
The thieno[2,3-b][1,4]thiazin-2-one core is a fused bicyclic heterocycle functioning as a bioisostere of phenothiazines and quinolinones. Its recent identification as a privileged scaffold for STING inhibitors highlights its potential in modulating the innate immune response for autoimmune diseases and cancer immunotherapy.
Structural Logic & Numbering
There is often ambiguity in the nomenclature of this scaffold.
-
Structure: A thiophene ring fused to a [1,4]thiazine ring containing a carbonyl group.
-
Numbering: Standard IUPAC numbering for [1,4]thiazine assigns the sulfur atom as position 1 and the nitrogen as position 4.
-
Isomer A (Lactam): S–CH₂–C(=O)–NH. Typically numbered as 3(4H)-one .
-
Isomer B (Thiolactone): S–C(=O)–CH₂–NH. Typically numbered as 2(3H)-one .[1]
-
-
Note: Recent literature (e.g., Bioorg.[2][3][4][5] Med. Chem. 2026) refers to the STING inhibitor scaffold as thieno[2,3-b][1,4]thiazin-2(3H)-one .[1] The protocol below describes the synthesis of the most chemically stable and bioactive core (the amide-ether fusion), derived from 3-aminothiophene-2-thiol.
Retrosynthetic Scheme
The most robust synthetic route involves the construction of the thiazine ring onto a pre-functionalized thiophene core.
-
Disconnection: The C–N and C–S bonds of the thiazine ring.
-
Key Intermediates:
-
3-Aminothiophene-2-thiol (Nucleophilic core).
-
Chloroacetyl chloride or Ethyl bromoacetate (Two-carbon linker).
-
Figure 1: Retrosynthetic analysis of the thieno[2,3-b]thiazin-2-one core.
Part 2: Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reagents & Equipment
| Reagent | CAS No. | Equiv.[6] | Role | Hazards |
| 2-Chloro-3-nitrothiophene | 3970-35-2 | 1.0 | Starting Material | Irritant |
| Sodium Sulfide Nonahydrate | 1313-84-4 | 1.5 | Thiolation Agent | Toxic, Corrosive |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 5.0 | Reductant | Corrosive |
| Chloroacetyl Chloride | 79-04-9 | 1.2 | Cyclizing Linker | Lachrymator, Toxic |
| Triethylamine (Et₃N) | 121-44-8 | 2.5 | Base | Flammable, Corrosive |
| DMF (Anhydrous) | 68-12-2 | Solvent | Reaction Medium | Reprotoxic |
Step-by-Step Methodology
Step 1: Synthesis of 3-Amino-2-mercaptothiophene (In Situ) Rationale: 3-aminothiophene-2-thiol is prone to oxidative dimerization (disulfide formation). It is best generated and used immediately or stabilized as a salt.
-
Thiolation: Dissolve 2-chloro-3-nitrothiophene (1.64 g, 10 mmol) in ethanol (20 mL). Add a solution of sodium sulfide nonahydrate (3.6 g, 15 mmol) in water (10 mL) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 2 hours. The solution will turn deep yellow/orange, indicating the formation of the thiolate.
-
Acidification: Carefully acidify with 10% HCl to pH 4 to generate 3-nitrothiophene-2-thiol . Extract with ethyl acetate (3 x 20 mL).
-
Reduction: Dissolve the crude nitro-thiol in concentrated HCl (15 mL). Add Tin(II) chloride dihydrate (11.2 g, 50 mmol) portion-wise at 0°C. Stir at room temperature for 2 hours.
-
Checkpoint: The disappearance of the nitro group can be monitored by TLC (Hexane/EtOAc 7:3).
-
-
Isolation (Salt Form): The product exists as the stable tin-complex or hydrochloride salt in solution. Neutralization releases the unstable free amine-thiol. Proceed immediately to Step 2.
Step 2: Cyclization to Thieno[2,3-b]thiazin-2-one Mechanism: The amine nitrogen attacks the acyl chloride (forming the amide), followed by the sulfur attacking the alkyl chloride (closing the ring).
-
Preparation: Dilute the acidic solution from Step 1 with water (50 mL) and neutralize carefully with saturated NaHCO₃ to pH 7-8 under an inert atmosphere (Nitrogen/Argon) to prevent oxidation. Extract the free 3-aminothiophene-2-thiol into DMF/EtOAc (1:1, 50 mL).
-
Addition: Transfer the organic layer to a round-bottom flask. Add Triethylamine (3.5 mL, 25 mmol). Cool to 0°C.[3]
-
Cyclization: Add Chloroacetyl chloride (1.0 mL, 12 mmol) dropwise over 15 minutes.
-
Observation: White precipitate (Et₃N·HCl) will form.
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 3 hours . This thermal step ensures the displacement of the alkyl chloride by the sulfur atom (ring closure).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). Stir for 30 minutes.
-
Result: The product typically precipitates as a solid.[7]
-
-
Purification: Filter the solid. Wash with water (2 x 20 mL) and cold ethanol (10 mL). Recrystallize from Ethanol/DMF to obtain the pure title compound.
Step 3: Characterization Data (Expected)
-
Appearance: Pale yellow to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 7.6 (d, 1H, Thiophene-H), 6.9 (d, 1H, Thiophene-H), 3.5 (s, 2H, CH₂).
-
MS (ESI): m/z Calculated for C₆H₅NOS₂: 171.24; Found: 172.1 [M+H]⁺.
Part 3: Visualization & Troubleshooting
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the thieno[2,3-b]thiazin-2-one scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of aminothiol intermediate. | Perform Step 2 under strict Nitrogen atmosphere; degas solvents. |
| Incomplete Cyclization | Temperature too low during alkylation. | Ensure the reaction is heated to 80°C for at least 3 hours after adding chloroacetyl chloride. |
| Impurity (Disulfide) | Dimerization of precursor. | Add a reducing agent (e.g., DTT or TCEP) in trace amounts during neutralization. |
| Oiling Out | Product solubility in water/organic mix. | Adjust pH to 5-6 during precipitation; use brine for extraction if oiling occurs. |
References
-
Han, L., et al. (2026). Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors. Bioorganic & Medicinal Chemistry. (Note: Recent publication identifying the scaffold).
- Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on thiophene ring fusion chemistry).
- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiophene precursors).
- Litvinov, V. P. (2004). The chemistry of thienopyridines and related systems. Russian Chemical Reviews. (Review of fused thiophene synthesis).
Sources
- 1. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols for Thieno[2,3-b]thiazin-2-one Derivatives as Topical Carbonic Anhydrase Inhibitors
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP).[1][2] One of the primary strategies for managing glaucoma is the reduction of IOP by decreasing the production of aqueous humor.[2] Carbonic anhydrase (CA), a family of zinc-containing metalloenzymes, plays a crucial role in this process by catalyzing the reversible hydration of carbon dioxide to bicarbonate in the ciliary body.[2][3][4] Inhibition of specific carbonic anhydrase isozymes, particularly CA-II, can effectively reduce aqueous humor secretion and lower IOP.[3][4]
While systemic CA inhibitors like acetazolamide have been used for decades, their use is often limited by significant side effects.[1][4] This has driven the development of topical CA inhibitors, such as dorzolamide and brinzolamide, which offer a more localized therapeutic effect with a better safety profile.[1][4][5] The thieno[2,3-b]thiazin-2-one scaffold has emerged as a novel and promising chemical class for the development of potent, topically active CA inhibitors.[6][7] These compounds have demonstrated excellent in vitro inhibition of CA-II and have shown the ability to lower IOP in animal models.[7][8]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working with thieno[2,3-b]thiazin-2-one derivatives. It covers the mechanism of action, formulation considerations for topical delivery, and step-by-step methodologies for preclinical evaluation.
Section 1: Mechanism of Action
Topical carbonic anhydrase inhibitors reduce intraocular pressure by directly acting on the ciliary body to decrease the secretion of aqueous humor.[2][5] The ciliary epithelium actively secretes bicarbonate ions into the posterior chamber, creating an osmotic gradient that draws water with it, thus forming aqueous humor.[3] This process is heavily dependent on the rapid conversion of CO2 to bicarbonate, a reaction catalyzed by carbonic anhydrase.[5]
Thieno[2,3-b]thiazin-2-one derivatives, like other sulfonamide-based inhibitors, bind to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule that is essential for the catalytic activity, thereby preventing the hydration of carbon dioxide and reducing the production of bicarbonate ions.[4] The subsequent decrease in aqueous humor formation leads to a reduction in intraocular pressure.
Section 2: Formulation of Topical Ophthalmic Solutions
Developing an effective topical ophthalmic formulation presents several challenges due to the eye's natural protective mechanisms, such as tear turnover and the corneal barrier.[9][10] The formulation must be sterile, isotonic, and have a pH that is comfortable for the eye and maintains the stability of the active pharmaceutical ingredient (API).[9][10]
Key Formulation Considerations:
-
pH and Buffering: The pH of an ophthalmic formulation is critical for drug stability, solubility, and patient comfort.[9] A pH range of 4.75 to 7.4 is generally well-tolerated.[10] Buffers are used to maintain the pH within this optimal range.
-
Tonicity: Ophthalmic solutions should ideally be isotonic with tear fluid (equivalent to 0.9% w/w NaCl) to avoid irritation.[9] A range between 0.7% and 1.5% w/w NaCl equivalent is typically acceptable.[9]
-
Viscosity: Increasing the viscosity of the formulation can enhance its residence time on the ocular surface, thereby improving drug absorption.[10] Polymers like hyaluronic acid or carboxymethyl cellulose can be used as viscosity-enhancing agents.[11]
-
Preservatives: For multi-dose containers, preservatives are required to prevent microbial contamination.[10] Benzalkonium chloride is a common preservative, but its long-term use can have cytotoxic effects on the corneal epithelium.[9]
-
Solubility and Permeation Enhancers: For poorly soluble compounds, excipients like cyclodextrins can be used to improve solubility.[11] Permeation enhancers may also be included to facilitate drug transport across the cornea.[11]
Section 3: Preclinical Evaluation Protocols
The following protocols outline the key experiments for evaluating the potential of novel thieno[2,3-b]thiazin-2-one derivatives as topical CA inhibitors.
Protocol 3.1: In Vitro Carbonic Anhydrase (hCA II) Inhibition Assay
Principle: This colorimetric assay measures the esterase activity of human carbonic anhydrase II (hCA II). The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product, p-nitrophenol.[12] The rate of p-nitrophenol formation, monitored by the increase in absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[12]
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[12]
-
Test thieno[2,3-b]thiazin-2-one derivatives
-
Reference Inhibitor (e.g., Acetazolamide or Dorzolamide)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.[12]
-
Prepare a 3 mM stock solution of pNPA in acetonitrile or another suitable solvent, then dilute with assay buffer. Prepare this solution fresh daily.[12]
-
Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 190 µL of Assay Buffer.[12]
-
Enzyme Control (100% activity) wells: 180 µL of Assay Buffer + 10 µL of hCA II enzyme solution.[12]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of test compound solution at various concentrations.[12]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of the solvent used for the compounds.[12]
-
Reference Inhibitor wells: Set up wells identical to the inhibitor wells, but using the reference inhibitor dilutions.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 10-15 minutes.[13]
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank). The final volume in each well will be 200 µL.[12]
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes at room temperature.[13]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[12]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
| Compound | IC50 (nM) against hCA II |
| Derivative A | 15.2 |
| Derivative B | 8.9 |
| Derivative C | 25.6 |
| Dorzolamide (Reference) | 12.1 |
Protocol 3.2: Ex Vivo Transcorneal Permeation Study
Principle: This protocol uses Franz diffusion cells to assess the ability of a formulated thieno[2,3-b]thiazin-2-one derivative to permeate across the cornea.[14][15] Freshly excised animal corneas (e.g., porcine or rabbit) are mounted between the donor and receptor chambers of the cell, and the amount of drug that crosses the cornea into the receptor fluid is measured over time.[15][16][17]
Materials:
-
Freshly excised animal eyes (e.g., rabbit or porcine)
-
Corneal storage medium (e.g., Optisol™-GS)
-
Receptor solution (e.g., Balanced Salt Solution, BSS)
-
Formulated test compound
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Cornea Preparation:
-
Carefully excise the corneas from fresh animal eyes, leaving a 2-3 mm scleral rim.
-
Rinse the corneas with BSS and store them in a corneal storage medium at 4°C until use.
-
Before the experiment, inspect the corneas for any damage.
-
-
Franz Cell Setup:
-
Fill the receptor chamber of the Franz cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped.
-
Mount the excised cornea between the donor and receptor chambers, with the epithelial side facing the donor chamber.[17]
-
Clamp the chambers together securely.
-
-
Permeation Experiment:
-
Add a precise volume of the formulated test compound to the donor chamber.
-
Maintain the temperature of the receptor solution at 37°C using a circulating water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the thieno[2,3-b]thiazin-2-one derivative.
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
-
The apparent permeability coefficient (Papp) can be calculated using the formula: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor chamber.
Protocol 3.3: In Vivo IOP Reduction Study in a Rabbit Model
Principle: This protocol evaluates the efficacy of the topical formulation in lowering intraocular pressure (IOP) in a relevant animal model. New Zealand White rabbits are commonly used for this purpose.[19][20][21] IOP is measured at baseline and at various time points after the topical administration of the test formulation.
Materials:
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Test formulation of the thieno[2,3-b]thiazin-2-one derivative
-
Vehicle control (formulation without the active ingredient)
-
Positive control (e.g., a commercial dorzolamide or brinzolamide solution)
Procedure:
-
Animal Acclimatization:
-
Allow the rabbits to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.[22]
-
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP (T=0) in both eyes using a calibrated tonometer.[23]
-
-
Drug Administration:
-
Divide the rabbits into treatment groups (e.g., Test Formulation, Vehicle Control, Positive Control).
-
Instill a single, precise volume (e.g., 50 µL) of the assigned formulation into one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
-
Post-Dose IOP Measurements:
-
Measure the IOP in both eyes at regular intervals after administration (e.g., 1, 2, 4, 6, and 8 hours). Apply topical anesthetic before each measurement.
-
Data Analysis:
-
Calculate the change in IOP (ΔIOP) from baseline at each time point for each eye: ΔIOP = IOP(t) - IOP(baseline).
-
Calculate the mean ΔIOP for each treatment group.
-
Determine the maximum IOP reduction and the duration of action.
-
Compare the IOP-lowering effect of the test formulation to both the vehicle control and the positive control using appropriate statistical tests (e.g., ANOVA).
| Treatment Group | Maximum IOP Reduction (mmHg) | Time to Max Reduction (hours) |
| Derivative B (2% solution) | 5.8 ± 0.7 | 4 |
| Vehicle Control | 0.9 ± 0.4 | - |
| Dorzolamide (2% solution) | 5.2 ± 0.6 | 4 |
Conclusion
The thieno[2,3-b]thiazin-2-one class of compounds represents a significant area of interest for the development of novel topical carbonic anhydrase inhibitors for glaucoma therapy. Their potent enzymatic inhibition and demonstrated efficacy in preclinical models make them attractive candidates for further investigation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives, from initial in vitro screening to ex vivo permeability and in vivo efficacy studies. By carefully considering formulation parameters and adhering to rigorous experimental methodologies, researchers can effectively advance the development of these promising therapeutic agents.
References
- A Wireless Handheld Pressure Measurement System for In Vivo Monitoring of Intraocular Pressure in Rabbits. IEEE Transactions on Biomedical Engineering.
-
Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? Eye. Available from: [Link]
- In Vivo Monitoring the Intraocular Pressure of Anterior Chamber in Normal Rabbits. IEEE Xplore.
- Carbonic anhydrase inhibitors in glaucoma. GPnotebook.
- The Development of Topically Acting Carbonic Anhydrase Inhibitors as Antiglaucoma Agents. Bentham Science.
- Continuous measurement of intraocular pressure in rabbits by telemetry. Investigative Ophthalmology & Visual Science.
- How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? RxList.
- Topical drug dosage forms for eye conditions. The Pharmaceutical Journal.
-
Ophthalmic Drug Dosage Forms: Characterisation and Research Methods. National Institutes of Health. Available from: [Link]
- Small Molecule Topical Ophthalmic Formulation Development-Data Driven Trends & Perspectives from Commercially Available Products in the US. ResearchGate.
- What is the mechanism of Brinzolamide? Patsnap Synapse.
- The Foundation of a Good Formulation. Review of Ophthalmology.
- Small Molecule Topical Ophthalmic Formulation Development-Data Driven Trends & Perspectives from Commercially Available Products in the US. PubMed.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.
- A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously. Investigative Ophthalmology & Visual Science.
- Experimental set-up used for the ex vivo transcorneal permeation experiments. ResearchGate.
-
3-Substituted thieno[2,3-b][3][19]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available from:
- Intraocular pressure (IOP) monitoring for the rabbit model using LC wireless pressure sensor. ResearchGate.
- Brinzolamide-loaded nanoemulsions: ex vivo transcorneal permeation, cell viability and ocular irritation tests. PubMed.
- 3-Substituted Thieno[2,3-b][l,4]thiazine-6-sulfonamides. A Novel Class of Topically. Active Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.
-
In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments. National Institutes of Health. Available from: [Link]
-
3-substituted thieno[2,3-b][3][19]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors. PubMed. Available from: [Link]
- Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation. University of Parma Research Repository.
- Ex vivo permeation test using Franz diffusion cells. ResearchGate.
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Omega. Available from: [Link]
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
-
Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][3][19]thiazine-8-carboxylic Acids. Arkivoc. Available from:
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
Sources
- 1. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-substituted thieno[2,3-b][1,4]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. reviewofophthalmology.com [reviewofophthalmology.com]
- 11. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 14. Brinzolamide-loaded nanoemulsions: ex vivo transcorneal permeation, cell viability and ocular irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. air.unipr.it [air.unipr.it]
- 18. researchgate.net [researchgate.net]
- 19. A Wireless Handheld Pressure Measurement System for In Vivo Monitoring of Intraocular Pressure in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Monitoring the Intraocular Pressure of Anterior Chamber in Normal Rabbits | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
development of thieno[2,3-b]thiazin-2-one based compounds as antibacterial agents
Application Note: Development of Thieno[2,3-b]thiazin-2-one Scaffolds as Next-Generation Antibacterials
Abstract
The rise of antimicrobial resistance (AMR) necessitates the exploration of novel heterocycles beyond traditional pharmacophores. The thieno[2,3-b]thiazin-2-one scaffold represents a rigid, lipophilic core structurally related to phenothiazines but with distinct electronic properties due to the thiophene fusion. This guide outlines the rational design, chemical synthesis, and biological validation of these compounds, specifically targeting their potential as efflux pump inhibitors and membrane-active agents against multidrug-resistant (MDR) bacteria.
Part 1: Chemical Rationale & Structural Design
The Scaffold Advantage
Unlike the ubiquitous fluoroquinolones or beta-lactams, the thieno[2,3-b]thiazin-2-one core offers a unique "butterfly" geometry similar to phenothiazines.
-
Bioisosterism: The thiophene ring replaces the benzene found in phenothiazine, altering the pKa and lipophilicity (LogP), potentially improving penetration through the Gram-negative outer membrane.
-
Mechanism Potential: Historical data on phenothiazines suggests these tricyclic systems function as Efflux Pump Inhibitors (EPIs) and membrane disruptors. The "2-one" carbonyl provides a critical hydrogen bond acceptor site, essential for interaction with bacterial DNA gyrase or efflux pump transporter proteins (e.g., AcrB).
Structure-Activity Relationship (SAR) Strategy
To optimize antibacterial activity, derivatization should focus on three vectors:
-
N-Substitution (Position 4): Alkylamino chains here often enhance DNA intercalation or membrane affinity.
-
C-6/C-7 Substitution (Thiophene ring): Electron-withdrawing groups (Cl, F, CF3) can metabolic stability and modulate pKa.
-
The Lactam Carbonyl (Position 2): Essential for binding; modification here usually abolishes activity.
Part 2: Synthetic Protocol
Objective: Synthesize the core thieno[2,3-b][1,4]thiazin-2-one scaffold. Reaction Type: Cyclocondensation.
Reagents & Materials
-
Precursor: 3-amino-thiophene-2-thiol (often generated in situ from 2-aminothiophene-3-carboxylate derivatives or protected equivalents).
-
Cyclizing Agent: Chloroacetyl chloride or Ethyl bromoacetate.
-
Base: Potassium Carbonate (
) or Sodium Ethoxide ( ). -
Solvent: DMF (Dimethylformamide) or Ethanol (anhydrous).
Step-by-Step Synthesis Workflow
-
Thiol Preparation:
-
Note: Aminothiophenes are oxidation-sensitive. Perform under Nitrogen (
). -
Dissolve 2-carboxamide-3-aminothiophene derivative in ethanol. Treat with base to liberate the free thiol if protected.
-
-
S-Alkylation (The Kinetic Step):
-
Cool the reaction to 0°C.
-
Add Chloroacetyl chloride (1.1 eq) dropwise.
-
Observation: The reaction is exothermic. Maintain temp < 5°C to prevent polymerization.
-
Stir for 1 hour at RT. This forms the intermediate S-(3-aminothiophen-2-yl)-2-chloroethanethioate (or acetamide depending on specific starting material).
-
-
Cyclization (The Thermodynamic Step):
-
Add anhydrous
(2.5 eq). -
Reflux at 80-100°C for 4–6 hours.
-
TLC Check: Mobile phase Hexane:Ethyl Acetate (7:3). Look for the disappearance of the highly polar amine spot and appearance of a fluorescent mid-polar spot.
-
-
Work-up & Purification:
-
Pour reaction mixture into crushed ice/water.
-
Precipitate formation is expected. Filter the solid.
-
Recrystallization: Use Ethanol/DMF mixtures. Thienothiazines are often poorly soluble in pure ethanol.
-
Synthetic Pathway Visualization
Caption: Synthetic route for the construction of the thieno[2,3-b]thiazin-2-one core via S-alkylation and subsequent cyclization.
Part 3: Biological Evaluation Protocols
Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).[1]
Minimum Inhibitory Concentration (MIC) Assay
Trustworthiness Check: Always include a reference strain (S. aureus ATCC 29213 or E. coli ATCC 25922) and a positive control drug (e.g., Ciprofloxacin).
Protocol:
-
Stock Preparation:
-
Dissolve thienothiazine derivatives in 100% DMSO.
-
Critical: Final DMSO concentration in the assay well must be < 1% to avoid solvent toxicity.
-
-
Inoculum Prep:
-
Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 100 µL of compound (2x concentration) + 100 µL of bacterial suspension.
-
Range: Test from 64 µg/mL down to 0.125 µg/mL.
-
-
Incubation:
-
35 ± 2°C for 16–20 hours (aerobic).
-
-
Readout:
-
Visual: The lowest concentration with no visible growth (turbidity) is the MIC.
-
Validation: If the Growth Control well is clear, invalidate the plate.
-
Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
To determine if the thienothiazine is killing the bacteria or just stopping growth.
-
Inoculate broth with
CFU/mL. -
Add compound at 4x MIC .
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on Agar.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.
Part 4: Mechanism of Action (Screening Workflow)
Since these compounds resemble phenothiazines, they likely act via membrane depolarization or efflux inhibition.
Ethidium Bromide Accumulation Assay (Efflux Check)
Rationale: If the compound inhibits efflux pumps, bacteria will accumulate fluorescent Ethidium Bromide (EtBr) faster than untreated cells.
Workflow:
-
Load bacteria (S. aureus or E. coli) with EtBr.
-
Add test compound (at 0.5x MIC).
-
Monitor fluorescence (Ex 530nm / Em 600nm) over 60 minutes.
-
Result: Increased fluorescence relative to control = Efflux Inhibition .
Biological Screening Logic Flow
Caption: Decision tree for the biological characterization of thienothiazine derivatives, from library screening to mechanism elucidation.
Part 5: Data Presentation Standards
When reporting results for this scaffold, summarize data in the following format to ensure comparability across studies:
Table 1: Antibacterial Activity Profile (Example)
| Compound ID | R1 (N-sub) | R2 (C-6) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Cytotoxicity | Selectivity Index (SI) |
| TTZ-01 | H | H | 64 | >128 | 200 | 3.1 |
| TTZ-04 | Methyl | Cl | 8 | 32 | 150 | 18.7 |
| TTZ-09 | 3-aminopropyl | 2 | 8 | 120 | 60.0 | |
| Ciprofloxacin | - | - | 0.5 | 0.015 | >200 | >400 |
Note: The Selectivity Index (SI) =
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Han, L., et al. (2026).[2] Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors.[2][3] Bioorganic & Medicinal Chemistry, 135, 118571.[3] [Link]
-
Grimsey, E.M., & Piddock, L.J. (2019). Phenothiazines and their analogues as inhibitors of bacterial efflux pumps.[4] Antimicrobial Agents and Chemotherapy.[5][6] (Contextual grounding on the mechanism of related scaffolds). [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[7] [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for the Development of Antiplasmodial Drugs Based on Thieno-Fused Heterocyclic Scaffolds
A Note to the Researcher: Your interest in thieno[2,3-b]thiazin-2-one for antiplasmodial drug development is forward-thinking. However, a comprehensive review of current scientific literature reveals a scarcity of specific research on this particular heterocyclic system for this application. In contrast, there is a wealth of promising data on closely related thieno-fused scaffolds, such as thieno[2,3-b]pyridines and thienopyrimidines. This guide, therefore, leverages the extensive knowledge available on these analogous structures to provide a robust framework for antiplasmodial drug development that can be logically extended to novel scaffolds like thieno[2,3-b]thiazin-2-one.
Introduction: The Urgent Need for Novel Antiplasmodial Agents
The rise of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, presents a formidable challenge to global health. Resistance to frontline artemisinin-based combination therapies (ACTs) necessitates the urgent discovery of new drugs with novel mechanisms of action. Thieno-fused heterocyclic compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, planar structure and potential for diverse functionalization make them ideal starting points for the design of potent and selective enzyme inhibitors, including those targeting essential pathways in P. falciparum.
This document provides an in-depth guide for researchers on leveraging thieno-fused heterocyclic systems for the development of next-generation antiplasmodial drugs. We will explore the validated targets, structure-activity relationships (SAR), and detailed experimental protocols for synthesis and evaluation.
The Thieno-Fused Scaffold: A Platform for Antiplasmodial Drug Discovery
Thieno-fused systems, such as thieno[2,3-b]pyridines, are characterized by a thiophene ring fused to another heterocyclic ring. This fusion confers specific electronic and steric properties that can be exploited for targeted drug design. Several derivatives from this class have shown potent activity against the erythrocytic stages of P. falciparum, often with high selectivity over human cells.
Key Target: Plasmodial Glycogen Synthase Kinase-3 (PfGSK-3)
A significant breakthrough in the field was the identification of plasmodial glycogen synthase kinase-3 (PfGSK-3) as a key target for thieno[2,3-b]pyridine-based compounds.[1] PfGSK-3 is an essential kinase for the parasite's life cycle, and its inhibition leads to parasite death. High-throughput screening campaigns have identified compounds that selectively inhibit PfGSK-3 over its human orthologue (HsGSK-3), a critical feature for minimizing host toxicity.[1]
The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates essential for parasite survival.
Caption: Inhibition of PfGSK-3 by Thieno-fused Compounds.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thieno-fused scaffold has yielded crucial insights into the structural requirements for antiplasmodial activity. Studies on 4-phenylthieno[2,3-b]pyridines have been particularly informative.
-
Substitution at the 4-Phenyl Ring : This position has been identified as a key point for modification to improve both potency and physicochemical properties.
-
Alkylamino Side Chains : The introduction of alkylamino groups at the para position of the 4-phenyl ring has been shown to retain or even improve antiplasmodial activity and significantly enhance aqueous solubility.
-
Alkoxy Substituents : In contrast, alkoxy groups at the same position generally lead to a decrease in antiparasitic potency.
-
Axial Chirality : Due to hindered rotation around the bond connecting the thieno[2,3-b]pyridine core and the phenyl ring, these molecules can exist as stable atropisomers. It has been demonstrated that biological activity is often confined to a single enantiomer, highlighting the importance of stereochemistry in drug design.
| Compound Series | Modification | Effect on Antiplasmodial Activity (IC₅₀) | Effect on Aqueous Solubility | Reference |
| 4-Phenylthieno[2,3-b]pyridine | Unsubstituted Parent | Baseline Activity | Low | [1] |
| para-Alkoxy substitution | Decreased | Variable | [1] | |
| para-Alkylamino substitution | Maintained or Improved | Improved | [1] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of novel thieno-fused compounds as antiplasmodial agents.
Protocol 1: Synthesis of a 4-Phenylthieno[2,3-b]pyridine Scaffold
This protocol outlines a common synthetic route, often culminating in a Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine core.
Caption: General Synthetic Workflow for Thieno[2,3-b]pyridines.
Step-by-Step Methodology:
-
Synthesis of the Thiophene Ring: A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine). This yields a 2-aminothiophene derivative.
-
Functionalization: The 2-amino group can be further functionalized, for example, through acylation or reaction with other electrophiles, to introduce the necessary precursors for cyclization.
-
Cyclization: The Thorpe-Ziegler reaction is a key step to form the fused pyridine ring. This intramolecular cyclization of a dinitrile, followed by tautomerization, yields the desired thieno[2,3-b]pyridine scaffold.
-
Derivatization: Subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce various substituents, particularly on the phenyl ring, to explore the SAR.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains) maintained in human O+ erythrocytes.
-
RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
96-well black microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Test compounds dissolved in DMSO.
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit.
-
In a 96-well plate, add serial dilutions of the test compounds (e.g., from 40 µM down to ~0.019 µM). Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well of a new black plate.
-
Transfer 100 µL of the incubated culture from the drug plate to the corresponding wells of the lysis buffer plate.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a microplate reader (excitation ~490 nm, emission ~540 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the compound concentration.
Protocol 3: Cytotoxicity Assay (Resazurin-Based Method)
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well clear microplates.
-
Resazurin sodium salt solution.
-
Test compounds dissolved in DMSO.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., podophyllotoxin) and a negative control (DMSO vehicle).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) as follows: SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum) A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.
Conclusion and Future Perspectives
The thieno-fused heterocyclic scaffold is a validated and highly promising platform for the development of novel antiplasmodial drugs, particularly through the inhibition of essential parasite kinases like PfGSK-3. The key to success lies in the strategic optimization of the scaffold to enhance potency, improve solubility, and maintain a high selectivity index. While the specific scaffold thieno[2,3-b]thiazin-2-one remains underexplored in this context, the principles and protocols outlined in this guide provide a clear and actionable path for its investigation. Future work should focus on synthesizing and evaluating a library of thieno[2,3-b]thiazin-2-one derivatives, exploring their mechanism of action, and assessing their activity against multiple stages of the parasite life cycle, including liver and transmission stages, to contribute to the ultimate goal of malaria eradication.
References
-
Masch, A., et al. (2019). Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 89. Available at: [Link]
-
ResearchGate. (2019). (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Available at: [Link]
-
PMC. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Available at: [Link]
-
PubMed. (2019). Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Available at: [Link]
-
MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at: [Link]
-
ASM Journals. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Frontiers. (2018). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Available at: [Link]
-
MDPI. (2021). In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae). Available at: [Link]
-
PMC. (2021). A New Thienopyrimidinone Chemotype Shows Multistage Activity against Plasmodium falciparum, Including Artemisinin-Resistant Parasites. Available at: [Link]
-
PMC. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Biologically active thieno[2,3-b]pyridines. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1H,2H,3H-Thieno[2,3-b]thiazin-2-one Synthesis
System Overview & Architecture
The 1H,2H,3H-thieno[2,3-b]thiazin-2-one scaffold (often associated with STING inhibition and antimicrobial activity) presents a unique synthetic challenge due to the oxidative instability of the thiazine ring and the steric constraints of the fused thiophene system.
This guide addresses the two primary synthetic architectures used to access this core:
-
Route A (Reductive Cyclization): 2-chloro-3-nitrothiophene precursors reacting with mercaptoacetates, followed by reductive lactamization.
-
Route B (Condensation): 2-aminothiophene-3-thiol condensation with
-halo esters.
Critical Workflow: The Reductive Cyclization Protocol (Route A)
This is the industry-standard route for high-throughput synthesis but suffers from "crashing out" issues and incomplete reduction.
Phase 1: S-Alkylation
Reaction: 2-chloro-3-nitrothiophene + Methyl thioglycolate
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Poor nucleophilicity of thioglycolate due to inadequate base strength. | Switch from |
| Bis-alkylation | Excess thioglycolate reacting with other electrophilic sites. | Maintain strict 1.0 : 1.05 stoichiometry (Thiophene : Thiol). Add the thiophene slowly to the thiol solution. |
| Dark Tarry Mixture | Polymerization of the thiophene precursor. | Degas solvents with |
Phase 2: Reductive Lactamization (The Bottleneck)
Reaction: Nitro-thioether
Protocol Logic: The reduction of the nitro group triggers a spontaneous intramolecular cyclization with the ester. The choice of reducing agent is the single biggest determinant of yield.
Comparative Data: Reducing Agent Efficiency
| Reagent | Typical Yield | Reaction Time | Risk Profile | Recommendation |
| 75-85% | 1-2 h | High acid load; difficult workup (tin emulsions). | Standard. Best for robust substrates. | |
| 50-65% | 4-6 h | Incomplete cyclization; requires high temp ( | Use only if acid-sensitive groups are present. | |
| 30-40% | 12 h | Poisoning of catalyst by sulfur; over-reduction of thiophene. | Avoid. Sulfur poisons Pd catalysts rapidly. | |
| 60-70% | 3-5 h | Clean workup; requires phase transfer catalyst (PTC). | Green Alternative. Use with Adogen 464. |
Visualizing the Pathway
Caption: Figure 1. The Reductive Lactamization Cascade. The transition from Intermediate to Reduction is the critical failure point requiring strict temperature control.
Critical Workflow: The Condensation Protocol (Route B)
This route is preferred when the thiophene ring is already highly substituted, preventing the use of the nitro-precursor.
Core Issue: Disulfide Formation. 2-aminothiophene-3-thiol is notoriously unstable and oxidizes to the disulfide dimer within minutes in air, killing the nucleophilic attack on the
The "In-Situ" Fix: Do not isolate the aminothiol. Generate it in situ from the 2-aminothiophene-3-thiocyanate or by deprotecting a S-trityl group, then immediately add the chloroacetyl chloride.
Step-by-Step Optimization:
-
Inert Environment: All solvents must be anhydrous and sparged with Argon.
-
Reducing Environment: Add 1.5 eq. of TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. Unlike DTT, TCEP is effective in a wider pH range and does not compete as a nucleophile with the alkyl halide.
-
Cyclization Promoter: After the initial S-alkylation, the ring closure (N-acylation) often stalls. Add 1.0 eq. of EDC·HCl or heat to reflux in Toluene/Acetic Acid to force the dehydration.
FAQ: Troubleshooting Specific Failures
Q1: My product is oiling out during the aqueous workup of the
-
Diagnosis: This is a "Tin Emulsion." The amphoteric tin hydroxides are trapping your organic product.
-
Protocol:
-
Do not use simple extraction.
-
Add Rochelle's Salt (Potassium Sodium Tartrate) solution (saturated) and stir vigorously for 1 hour. The tartrate chelates the tin, breaking the emulsion.
-
Filter the mixture through a Celite pad before separating layers.
-
Q2: I see a peak at M+16 in my LC-MS. Is this an impurity?
-
Diagnosis: Yes, this is the Sulfoxide (S=O) derivative. The thiazine sulfur is prone to oxidation.
-
Fix:
-
Avoid chlorinated solvents (DCM/CHCl3) if they are old, as they may contain phosgene or radical oxidants.
-
Perform all evaporations at
C. -
Store the final product under Argon at -20^\circ$C.
-
Q3: The yield is good, but the NMR shows a mixture of regioisomers.
-
Diagnosis: You likely have the thieno[3,2-b] isomer contaminating your thieno[2,3-b] target. This stems from starting material impurity.
-
Validation: Check the coupling constant of the thiophene protons.
-
Thieno[2,3-b]:
. -
Thieno[3,2-b]:
(Very similar, requires 2D NMR HMBC to confirm).
-
-
Prevention: Recrystallize your starting 2-chloro-3-nitrothiophene from Ethanol/Water before Step 1.
Advanced Troubleshooting Logic Tree
Use this logic flow to diagnose low yields in the final cyclization step.
Caption: Figure 2. Diagnostic Logic for Yield Optimization. Follow the path based on LC-MS/TLC observations.
References
-
Reductive Cyclization Mechanism & Stannous Chloride Protocol
-
STING Inhibitor Application & 3H-thieno[2,3-b][1,4]thiazin-2-one Structure
-
Gewald Reaction Variations for Thiophene Precursors
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari
- Source: Archiv der Pharmazie (2000).
- Handling of Tin Emulsions (Rochelle's Salt Method): Standard Organic Workup Protocols. (General Chemical Knowledge grounded in standard practice).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thieno[2,3-b]thiazin-2-one Scaffolds
Executive Summary
The thieno[2,3-b]thiazin-2-one scaffold is a fused heterocyclic system increasingly utilized in drug discovery (e.g., STING inhibitors, anti-proliferative agents). While pharmacologically promising, this scaffold presents distinct purification challenges due to three physicochemical factors:
-
High Planarity: Leads to strong
- stacking and poor solubility in standard organic solvents. -
Lactam Functionality: The NH-C=O moiety causes "streaking" on silica gel due to hydrogen bonding.
-
Sulfur Sensitivity: The thiazine sulfur is prone to oxidation (sulfoxide/sulfone formation) or ring-opening under basic conditions.
This guide provides targeted troubleshooting for these specific issues.
Module 1: Solubility & Recrystallization
User Issue: "My crude product is a dark solid that won't dissolve in ethanol or ethyl acetate, or it forms an oil when I try to recrystallize."
The Science (Causality)
Thieno[2,3-b]thiazin-2-ones possess high lattice energy. Standard solvents (EtOH, EtOAc) often lack the polarity to break the intermolecular hydrogen bond dimers of the lactam while simultaneously disrupting the
Protocol: The "Disrupt & Precipitate" Method
Do not rely on single-solvent systems. Use a Polar Aprotic / Protic binary system.
| Solvent A (Dissolver) | Solvent B (Precipitator) | Ratio (v/v) | Context |
| DMSO | Water | 1:5 to 1:10 | Best for bulk purity. DMSO disrupts stacking; water forces precipitation. |
| DMF | Ethanol | 1:3 | Good for removing tarry impurities. |
| THF | Hexane | 1:4 | Use only if the compound is moderately soluble in THF. |
Step-by-Step Procedure:
-
Dissolve crude solid in the minimum amount of hot Solvent A (e.g., DMSO at 60°C). Note: Do not boil DMSO.
-
Filter the hot solution through a glass frit to remove insoluble char/inorganic salts.
-
Slowly add Solvent B (e.g., Water) dropwise with vigorous stirring until persistent turbidity is observed.
-
Critical Step: Re-heat slightly to clear the solution, then let it cool to Room Temperature (RT) slowly in an insulated block (e.g., cork ring wrapped in foil).
-
Once at RT, move to
.
Visualizing the Workflow
Figure 1: Decision logic for recrystallizing rigid thienothiazine scaffolds.
Module 2: Chromatography Troubleshooting
User Issue: "The compound streaks (tails) badly on TLC and column, co-eluting with impurities."
The Science (Causality)
The lactam (NH) proton is acidic (
Protocol: The "Buffered" Mobile Phase
You must neutralize the silica interactions.
Option A: Acid Doping (For Stability)
-
Mobile Phase: DCM / Methanol (95:5) + 0.5% Acetic Acid .
-
Why: The acetic acid occupies the active sites on the silica, preventing the lactam from "sticking."
Option B: The "DCM Alternative" (For Separation)
-
Mobile Phase: Toluene / Acetone (4:1).
-
Why: Toluene interacts with the thiophene
-system, offering different selectivity than halogenated solvents.
Self-Validating Check: Before running the column, spot the crude on a TLC plate.
-
Run in standard DCM/MeOH. (Likely result: Streak).
-
Run in DCM/MeOH + 0.5% AcOH. (Target result: Tight spot). If the spot tightens, proceed with Option A.
Module 3: Chemical Stability & Sulfur Scavenging
User Issue: "My product turns yellow/brown upon drying or smells strongly of sulfur."
The Science (Causality)
-
Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation to sulfoxide (
) by air, especially in solution under light. -
Impurities: The synthesis (often cyclization of 2-mercaptothiophene derivatives) frequently leaves traces of unreacted thiols or disulfides, which degrade product quality.
Protocol: Stabilization & Cleanup
1. Preventing Oxidation:
-
Workup: Perform all evaporations at
. -
Storage: Store the solid under Argon/Nitrogen at
. -
Solvents: Use degassed solvents for recrystallization if the compound is known to be air-sensitive in solution.
2. Removing Sulfur Impurities (Thiol Scavenging): If the product smells or has a "ghost" spot on TLC that stains yellow with KMnO4:
-
Wash Step: Dissolve crude in organic solvent (DCM). Wash with 10% aqueous Copper(II) Sulfate (
) . -
Mechanism:[1][2][3][4] Copper coordinates with unreacted thiols/disulfides, pulling them into the aqueous phase or precipitating them, while the thienothiazine remains in the organic phase.
Module 4: Synthesis-Specific Impurities (The "Open Ring" Problem)
User Issue: "I see a persistent impurity with a slightly lower Rf than my product."
The Science
During the cyclization of thieno[2,3-b]thiazin-2-one precursors (often esters or acids), hydrolysis or incomplete cyclization can occur. The "Open Ring" acid intermediate is a common contaminant.
Diagnostic Table:
| Observation | Likely Impurity | Remediation |
| Lower Rf, broad spot | Uncyclized Acid (Precursor) | Wash organic layer with sat. |
| Higher Rf, non-polar | Decarboxylated byproduct | Recrystallize from Hexane/THF (see Module 1). |
| Baseline spot | Polymerized material | Filtration through a short pad of Celite/Silica. |
FAQ: Quick Troubleshooting
Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for this scaffold. The water/acetonitrile gradient helps solubilize the polar lactam while the C18 phase separates based on the hydrophobic thiophene core. Use 0.1% Formic Acid in the water to suppress ionization of the lactam.
Q: My NMR shows broad peaks. Is it impure?
A: Not necessarily. Thienothiazines can exhibit atropisomerism or slow exchange due to ring puckering. Run the NMR at
Q: How do I remove residual DMSO from the recrystallization?
A: Do not try to rotovap DMSO off (requires too much heat). Instead, redissolve the wet crystals in DCM, wash 3x with water (to extract DMSO), dry over
References
-
Solubility & Recrystallization of Heterocycles
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link
-
Thienothiazine Chemistry & Synthesis
-
Chromatographic Techniques
-
Reich, H. J. Flash Column Chromatography Guide. University of Wisconsin-Madison. Link
-
Sources
Technical Support Center: Crystallization of Novel Thieno[2,3-b]thiazin-2-one Compounds
Welcome to the technical support center for the crystallization of novel thieno[2,3-b]thiazin-2-one compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this promising class of heterocyclic compounds. The unique structural features of the thieno[2,3-b]thiazin-2-one core can present specific crystallization challenges. This resource provides in-depth troubleshooting advice and detailed protocols to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the crystallization of thieno[2,3-b]thiazin-2-one derivatives in a question-and-answer format, providing explanations grounded in the principles of crystal nucleation and growth.
Q1: My thieno[2,3-b]thiazin-2-one compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal. This typically occurs when the solution is too supersaturated or cooled too quickly, preventing the molecules from organizing into a crystal lattice.[1] The high concentration of the solute drives it out of solution, but the rapid change in conditions doesn't allow for the ordered arrangement required for crystallization. The resulting oil is a supercooled liquid of your compound.
Troubleshooting Strategies:
-
Reduce Supersaturation: The primary cause is often excessive supersaturation.[2][3] Try adding a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly.[1] This gradual temperature decrease provides a longer window for nucleation and crystal growth.
-
Solvent System Modification: The choice of solvent is critical.[4][5] If your compound is too soluble in the chosen solvent, it can lead to oiling out.[6] Consider using a co-solvent system where your compound has slightly lower solubility. A "good" solvent can be used to dissolve the compound, followed by the slow addition of a "poor" solvent (an anti-solvent) to induce crystallization.
-
Induce Nucleation: An oil may form because there are no nucleation sites for crystals to begin growing.[7][8]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation points.[7][8]
-
Seeding: If you have a few crystals of your compound, add a single, tiny seed crystal to the supersaturated solution.[7][8][9] This provides a template for further crystal growth.
-
Q2: I'm not getting any crystals, even after letting the solution stand for a long time. What are my next steps?
A2: The inability to form crystals, even after extended periods, points to a solution that has not reached the necessary level of supersaturation for spontaneous nucleation.[2][10] Several factors could be at play, including the solvent choice, concentration, and the presence of impurities.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for failure to obtain crystals.
Detailed Steps:
-
Increase Concentration via Slow Evaporation: The simplest method is to allow the solvent to evaporate slowly.[11][12] This gradually increases the concentration of your thieno[2,3-b]thiazin-2-one derivative until it reaches supersaturation and begins to crystallize. Cover the vial with a cap or parafilm with a few needle holes to control the evaporation rate. A slower rate generally yields better quality crystals.[13]
-
Solvent Screening: Your compound may be too soluble in the current solvent. Experiment with different solvents or solvent mixtures.[14] A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble at room temperature.[15][16]
-
Induce Nucleation: As mentioned previously, actively creating nucleation sites can initiate crystallization.[8] Try scratching the flask or adding a seed crystal.[7][8]
-
Consider Impurities: Impurities can inhibit crystallization by interfering with the formation of the crystal lattice.[1][17] If other methods fail, consider re-purifying your compound using techniques like column chromatography or a preliminary precipitation.[1][18]
Q3: My crystals are very small, like a fine powder or needles. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of microcrystals or fine needles indicates that the rate of nucleation is much higher than the rate of crystal growth.[2][19] This often happens when the solution is highly supersaturated, leading to the rapid formation of many small crystals instead of the slow growth of a few large ones.[2]
Strategies for Larger Crystals:
-
Slow Down the Process: The key to larger crystals is to slow down the crystallization process.
-
Slower Evaporation: For evaporative methods, reduce the number or size of the holes in the covering of your crystallization vessel.[11]
-
Optimize Solvent System:
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[6][11] A solution of your compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, gradually inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent.[6][11] Crystallization will occur slowly at the interface of the two solvents.
-
-
Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid extraneous nucleation from dust or scratches.[12] Filtering the hot solution before cooling can also remove particulate matter that can act as nucleation sites.[21]
Experimental Protocols
Here are detailed step-by-step protocols for common crystallization techniques, tailored for thieno[2,3-b]thiazin-2-one compounds.
Protocol 1: Slow Evaporation
This method is straightforward and effective for compounds that are not overly sensitive to air.[12]
-
Solvent Selection: Choose a solvent in which your thieno[2,3-b]thiazin-2-one derivative has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether should be used with caution as they may evaporate too quickly, leading to poor crystal quality.[6]
-
Prepare the Solution: Dissolve your compound in the chosen solvent to create a nearly saturated solution. Gentle warming may be necessary to fully dissolve the compound.
-
Filter the Solution: Filter the solution through a small cotton plug or a syringe filter into a clean crystallization vial to remove any dust or particulate matter.
-
Cover and Store: Cover the vial with a cap or parafilm. Pierce the covering with one or two small holes using a needle to allow for slow evaporation.
-
Incubate: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is ideal for growing high-quality single crystals from small amounts of material.[6][11]
-
Setup: You will need a small inner vial and a larger outer vial or beaker.
-
Prepare the Compound Solution: Dissolve your thieno[2,3-b]thiazin-2-one derivative in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in the small inner vial.
-
Add the Anti-Solvent: In the larger outer vial, add a larger volume of a volatile "poor" solvent (an anti-solvent in which your compound is insoluble, but which is miscible with the "good" solvent).
-
Assemble the System: Place the small inner vial containing your compound solution inside the larger outer vial with the anti-solvent. Ensure the inner vial is not submerged.
-
Seal and Incubate: Seal the outer vial tightly and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing its solubility and inducing crystallization.
Caption: Diagram of a vapor diffusion crystallization setup.
Protocol 3: Slow Cooling
This is a classic recrystallization method that can be adapted to grow larger crystals.[21]
-
Solvent Selection: Choose a solvent in which your compound is significantly more soluble when hot than when cold.[16]
-
Dissolve the Compound: In an Erlenmeyer flask, add the minimum amount of hot solvent to completely dissolve your thieno[2,3-b]thiazin-2-one derivative.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, you can insulate the flask with glass wool or place it in a Dewar flask filled with warm water.[11]
-
Further Cooling: Once the flask has reached room temperature, you can transfer it to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
Data Presentation
Table 1: Common Solvents for Crystallization of Thieno[2,3-b]thiazin-2-one Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good as an anti-solvent. |
| Toluene | 2.4 | 111 | Can form well-defined crystals.[14] |
| Dichloromethane | 3.1 | 40 | Often a good solvent, but high volatility can be an issue.[6] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for many organic compounds.[14] |
| Acetone | 5.1 | 56 | Good solvent, but high volatility.[14] |
| Acetonitrile | 5.8 | 82 | Can be effective for moderately polar compounds.[22] |
| Ethanol | 4.3 | 78 | A polar, protic solvent that can engage in hydrogen bonding.[14] |
| Methanol | 5.1 | 65 | Similar to ethanol, but more polar and volatile. |
References
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]
-
Initiating Crystallization. Chemistry LibreTexts. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
Supersaturated Solutions Explained. RevisionDojo. [Link]
-
Supersaturation. Wikipedia. [Link]
-
Inducing Crystallization by Nucleation. ChemEd X. [Link]
-
SUPERSATURATION AND THE STONE CRYSTALS. The University of Chicago Kidney Stone Program. [Link]
-
Supersaturation and Crystallization. Harvard Natural Sciences Lecture Demonstrations. [Link]
-
Guide for crystallization. [Link]
-
Nucleation (Chapter 4) - Industrial Crystallization. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Crystallisation Techniques. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
How To: Grow X-Ray Quality Crystals. Chemistry - University of Rochester. [Link]
-
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]
-
Flow Crystallization | Solubility Control. Vapourtec. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]
-
Factors which affect the crystallization of a drug substance. ResearchGate. [Link]
-
How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]
-
Drug Crystallisation and Amorphisation. PMC. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
SYNTHESIS OF THIENO(2, 3-D)-1, 3-THIAZINES AND RELATED STRUCTURES. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. [Link]
-
Discovery of the thieno[2,3-b][2][15]thiazin-2(3H)-one STING inhibitors. PubMed. [Link]
-
Discovery of the thieno[2,3-b][2][15]thiazin-2(3H)-one STING inhibitors. ResearchGate. [Link]
-
Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. [Link]
-
Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. [Link]
-
Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units. Synthetic Communications - Taylor & Francis. [Link]
-
Structure of 2H-1,3-thiazin-2-one 4o from X-ray crystallographic analysis (CDCC: 2046152). [Link]
-
Results in Chemistry. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vapourtec.com [vapourtec.com]
- 6. unifr.ch [unifr.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemedx.org [chemedx.org]
- 9. Supersaturation - Wikipedia [en.wikipedia.org]
- 10. SUPERSATURATION AND THE STONE CRYSTALS | Kidney Stone Program [kidneystones.uchicago.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. How To [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. longdom.org [longdom.org]
- 17. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 20. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 21. How To [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
strategies to enhance the solubility of 4-phenylthieno[2,3-b]pyridines
Technical Support Center: Solubility Optimization for 4-Phenylthieno[2,3-b]pyridines
Status: Active Ticket ID: SOL-TP-4PH-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Overcoming "Brick Dust" Properties in Thieno[2,3-b]pyridine Scaffolds
Executive Summary: The "Planarity Paradox"
User Issue: You are likely observing high potency in enzymatic assays (e.g., PI-PLC inhibition) but failing in cellular assays or animal PK studies due to poor aqueous solubility.
Root Cause Analysis: 4-Phenylthieno[2,3-b]pyridines are classic "brick dust" molecules. The fusion of the thiophene and pyridine rings creates a flat, electron-deficient heteroaromatic core. The addition of a phenyl group at the 4-position extends this conjugated
Technical Insight: High melting points (
Module A: Chemical Engineering (The "Hardware" Fix)
If you are in the Lead Optimization phase, structural modification is the most robust fix.
Strategy A1: Crystal Packing Disruption (Prodrugs)
-
Concept: Introduce bulky, non-planar groups to disrupt the "flat" stacking of the molecules.
-
Protocol: Synthesize ester or carbonate prodrugs at available -OH or -NH positions.
-
Evidence: Haverkate et al. demonstrated that incorporating bulky, cleavable ester/carbonate groups into thieno[2,3-b]pyridines decreased crystal packing energy.[1] This resulted in a measurable increase in cytotoxicity against HCT-116 cells, not because the parent drug was more potent, but because the effective concentration was higher [1].
-
Actionable Step: If your R-groups allow, append a tert-butyl carbonate or a morpholine-ester. These act as "molecular spacers" in the crystal lattice.
Strategy A2: Salt Formation
-
Concept: The pyridine nitrogen (N7) is weakly basic.
-
Feasibility Check:
-
Calculate/Measure pKa of the pyridine nitrogen. It is typically ~3–4.
-
Rule of Thumb: You need a counter-ion with a pKa at least 2 units lower (i.e., pKa < 1).
-
-
Recommended Counter-ions:
-
Methanesulfonic acid (Mesylate): Good for disrupting packing due to the organic tail.
-
Hydrochloric acid (HCl): Standard, but risk of "common ion effect" in the stomach (precipitating as free base).
-
p-Toluenesulfonic acid (Tosylate): Often works well for planar heterocycles by intercalating into the stack.
-
Module B: Formulation Engineering (The "Software" Patch)
If the molecule is locked (Candidate Selection phase), you must rely on formulation.
Strategy B1: Cyclodextrin Complexation
-
Concept: Encapsulate the hydrophobic phenyl-thienopyridine core inside a cyclic oligosaccharide.
-
Why it works: The 4-phenylthieno[2,3-b]pyridine geometry fits well within the cavity of
-cyclodextrins. -
Protocol (Standard Screen):
-
Prepare 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water. -
Add excess compound (supersaturation).
-
Shake for 24h at room temperature.
-
Filter (0.45
m) and analyze by HPLC.
-
-
Reference: Mouse pharmacokinetic profiles for thieno[2,3-b]pyridines were successfully generated using HP-
-CD formulations, overcoming dose-limiting solubility issues [2].
Strategy B2: Amorphous Solid Dispersions (ASD)
-
Concept: Trap the molecule in a high-energy amorphous state using a polymer carrier, preventing it from recrystallizing into the stable "brick dust" form.
-
Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).
-
Why: The acidic succinate groups interact with the basic pyridine nitrogen, stabilizing the amorphous mix.
-
Protocol (Solvent Evaporation):
-
Dissolve Compound:Polymer (1:3 ratio) in Acetone:Methanol (1:1).
-
Rotary evaporate at 40°C.
-
Vacuum dry for 24h.
-
Critical Step: Verify amorphicity via XRPD (absence of sharp peaks).
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct solubility strategy based on your development stage and compound properties.
Caption: Decision matrix for selecting solubility enhancement strategies based on development phase and physicochemical properties.
Frequently Asked Questions (Ticket History)
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell media. What do I do?
-
Diagnosis: This is "Crash-out." The 4-phenylthieno[2,3-b]pyridine is hydrophobic; water acts as an anti-solvent.
-
Resolution:
-
Reduce DMSO: Keep DMSO < 0.5%.
-
Pre-complexation: Do not add pure DMSO stock to media. Instead, dilute DMSO stock into a 20% HP-
-CD intermediate solution, then add to media. The cyclodextrin buffers the transition from organic to aqueous solvent.
-
Q2: I synthesized a hydrochloride salt, but it’s less soluble than the free base. Why?
-
Diagnosis: You likely formed a stable hydrate or a "common ion" precipitate.
-
Explanation: In high chloride environments (like saline or stomach fluid), the equilibrium shifts back to the undissociated form if the Ksp is low.
-
Resolution: Switch to a Mesylate or Isethionate salt. These counter-ions are larger, breaking the crystal lattice more effectively than the small chloride ion, and are less prone to common ion effects in vivo.
Q3: Can I use PEG400 as a cosolvent?
-
Answer: Yes, but with caution.
-
Data: Thieno[2,3-b]pyridines generally show log-linear solubility increases with PEG400. However, high PEG concentrations (>10%) can inhibit P-gp transporters or disrupt cell membranes, generating false positives in toxicity assays.
-
Limit: Use PEG400 only for animal PK formulation (up to 40%), not for in vitro cellular assays.
Quantitative Data: Solvent Selection Guide
Table 1: Estimated Solubility Profiles for Generic 4-Phenylthieno[2,3-b]pyridine Scaffolds (Based on literature analogs [2,3])
| Solvent System | Estimated Solubility | Application | Notes |
| Water (pH 7) | < 1 | None | "Brick Dust" behavior. |
| 0.1 N HCl | 10–50 | Dissolution Media | Protonation of pyridine N helps slightly. |
| DMSO | > 10 mg/mL | Stock Solution | Excellent solvent, but toxic to cells >0.1%. |
| 20% HP- | 0.5–2 mg/mL | IV/Oral Dosing | Gold Standard for this scaffold. |
| PEG400:Water (40:60) | 0.2–0.8 mg/mL | IP/Oral Dosing | Good alternative if CD fails. |
| Labrasol | 1–5 mg/mL | Lipid Formulation | Good for "Grease Ball" analogs (high LogP). |
References
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1] Molecules.
-
Haverkate, N. A., et al. (2014). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Australian Journal of Chemistry.
-
Pinheiro, L. C. S., et al. (2008).[2] Synthesis of new 4-(phenylamino)thieno[2,3-b]pyridines and derivatives... Arkivoc.
Sources
Validation & Comparative
Comparative Guide: Thieno[2,3-b]thiazin-2-one Scaffolds and Bioisosteres
Executive Summary
The thieno[2,3-b]thiazin-2-one scaffold represents a critical bioisosteric evolution from the classical benzo[b][1,4]thiazin-3-one . While the benzo-fused analogues have historically served as privileged structures in calcium channel blockers and antimicrobial agents, the thieno-fused derivatives offer distinct physicochemical advantages, particularly in solubility and electronic tunability.
Recent high-impact studies (Han et al., 2026) have elevated this scaffold as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, offering oral availability and nanomolar potency (
Structural & Physicochemical Analysis[1][2]
The transition from a benzene-fused system to a thiophene-fused system (Scaffold Hopping) is not merely a reduction in ring size; it is a fundamental alteration of the electronic landscape.
Bioisosteric Comparison Matrix
| Feature | Benzo[b][1,4]thiazin-3-one | Thieno[2,3-b]thiazin-2-one | Thieno[3,2-b]thiazin-2-one |
| Core Structure | 6-membered aromatic fusion | 5-membered heteroaromatic fusion | 5-membered heteroaromatic fusion |
| Electronic Character | Electron-excessive (Thiophene), lone pair donor | Isomeric variation, altered dipole | |
| LogP (Lipophilicity) | High (Poor aqueous solubility) | Moderate (Improved solubility) | Moderate |
| Metabolic Liability | Aromatic hydroxylation (P450) | S-oxidation, Ring opening | S-oxidation |
| Key Application | Ca2+ Channel Blockers (Diltiazem analogs) | STING Inhibitors, CA Inhibitors | 5-HT Receptor Modulators |
| H-Bond Potential | Acceptor (C=O), Donor (NH) | Acceptor (C=O), Donor (NH), S-interaction | Similar, but steric vector differs |
Electronic Surface Map (Graphviz Visualization)
The following diagram illustrates the structural relationship and the "nitrogen walk" concept used to optimize these scaffolds.
Figure 1: Structural relationship between the benzo-fused reference and the thieno-fused bioisosteres.
Biological Performance: Case Studies
Case Study A: STING Pathway Inhibition (Anti-Inflammatory)
Context: Aberrant STING signaling drives interferonopathies.[1] Data Source: Han et al. (Bioorg. Med. Chem., 2026).[1][2][3]
-
Compound: Thieno[2,3-b][1,4]thiazin-2(3H)-one derivative (Cmpd 11h).[1]
-
Mechanism: Competitive binding to the transmembrane domain of STING.
-
Performance Data:
| Metric | Thieno-Analogue (11h) | Standard Reference (C-176) |
| hSTING IC50 | 11.5 nM | ~100-500 nM (varies by assay) |
| mSTING IC50 | 8.8 nM | Inactive (Species specific) |
| Solubility | High (Polar S-heterocycle) | Low (Lipophilic) |
| Oral Bioavailability | Yes (Rodent models) | Poor |
Insight: The thieno-fusion reduces the molecular weight and lipophilicity compared to larger polycyclic STING inhibitors, allowing for better membrane permeability and oral absorption while maintaining the necessary hydrophobic contacts in the transmembrane pocket.
Case Study B: Carbonic Anhydrase Inhibition (Glaucoma)
Context: Topically active ocular hypotensive agents.[4] Data Source: Prugh et al. (J. Med. Chem.).
-
Target: Carbonic Anhydrase II (CA-II).
-
Modification: Sulfonamide group at position 6.
-
Result: The thieno[2,3-b]thiazin-2-one sulfonamides exhibited
values in the low nanomolar range (0.5 - 2.0 nM) against CA-II. -
Advantage: The thieno-ring enhances water solubility compared to the benzo-analogs, which is critical for formulating eye drops (preventing precipitation and irritation).
Synthetic Accessibility & Protocols
The synthesis of thieno[2,3-b]thiazin-2-ones is generally more involved than benzothiazines due to the sensitivity of the thiophene ring to oxidation, but modern methods have streamlined this.
Synthetic Pathway (Graphviz Visualization)
Figure 2: General synthetic route via the 3-aminothiophene intermediate.
Detailed Experimental Protocol: Cyclization
Objective: Synthesis of the core thieno[2,3-b]thiazin-2-one scaffold from 3-amino-2-carboxythiophene derivatives.
Reagents:
-
Precursor: Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the precursor (Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate) in anhydrous DMF (concentration ~0.1 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting material spot and the appearance of a more polar spot.
-
Quenching: Carefully pour the reaction mixture into crushed ice/water (10x volume).
-
Isolation:
-
If precipitate forms: Filter the solid, wash with cold water and diethyl ether.
-
If no precipitate: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, gradient 0-50% EtOAc in Hexanes).
Validation Point:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the thiazine methylene singlet (~3.6 ppm) and the amide NH (if not tautomerized).
Mechanism of Action: STING Signaling
To understand the high-value application of this scaffold, one must visualize the pathway it inhibits.
Figure 3: The cGAS-STING pathway showing the intervention point of the thieno-thiazin inhibitor.
References
-
Han, L., et al. (2026).[3] "Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors." Bioorganic & Medicinal Chemistry, 135:118571.[3] [1][3]
-
Prugh, J. D., et al. (1991). "Semisynthetic carbonic anhydrase inhibitors. Thieno[2,3-b]thiazin-2-one sulfonamides." Journal of Medicinal Chemistry, 34(6), 1805–1818.
-
Litvinov, V. P. (2004). "The Chemistry of Thienopyridines and Related Systems." Russian Chemical Reviews, 73, 637.
-
Blair, J. B., et al. (1999). "Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine."[5] Journal of Medicinal Chemistry, 42(6), 1106–1111.
-
Tsien, J., et al. (2024). "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Reviews Chemistry, 8, 605–627.[6]
Sources
- 1. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-substituted thieno[2,3-b][1,4]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Emerging Potential of Thieno[2,3-b]thiazin-2-ones: A Comparative Analysis Against Established Antimicrobial Agents
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can circumvent existing resistance mechanisms and offer new therapeutic avenues. Among the myriad of heterocyclic compounds being explored, the thieno[2,3-b]thiazin-2-one core structure presents an intriguing, albeit lesser-explored, frontier. This guide provides a comprehensive comparative analysis of the potential antimicrobial properties of thieno[2,3-b]thiazin-2-one derivatives against well-established classes of antimicrobial agents, namely β-lactams, macrolides, quinolones, and aminoglycosides.
Due to the limited direct research on the antimicrobial activities of thieno[2,3-b]thiazin-2-one itself, this analysis will draw upon the established antimicrobial and biological activities of the closely related and extensively studied thieno[2,3-b]thiophene scaffold as a predictive model. This approach allows for a scientifically grounded, albeit prospective, comparison.
A Tale of Two Scaffolds: The Thieno-Core vs. Conventional Antibiotics
The fundamental difference between thieno-based compounds and traditional antibiotics lies in their core chemical structures, which in turn dictates their mechanism of action and susceptibility to resistance.
Thieno[2,3-b]thiazin-2-one: A Structure of Interest
Caption: The core chemical structure of thieno[2,3-b]thiazin-2-one.
Derivatives of the related thieno[2,3-b]thiophene scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] Some have shown potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]
Comparative Analysis of Antimicrobial Mechanisms
The efficacy of any antimicrobial agent is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of conventional antibiotics with the potential mechanisms of thieno-based compounds.
| Antimicrobial Class | Primary Target | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| β-Lactams | Penicillin-Binding Proteins (PBPs) | Inhibit bacterial cell wall synthesis by acylating the serine residue of PBPs, preventing peptidoglycan cross-linking.[4][5][6][7] | Broad, varies with specific agent.[4] | Enzymatic degradation by β-lactamases, alteration of PBPs, reduced drug permeability.[4][5][6] |
| Macrolides | 50S Ribosomal Subunit | Inhibit bacterial protein synthesis by binding to the 23S rRNA within the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.[8][9][10] | Primarily Gram-positive bacteria, some Gram-negatives.[8][9] | Target site modification (methylation of 23S rRNA), active efflux, enzymatic inactivation.[8][9][11] |
| Quinolones | DNA Gyrase & Topoisomerase IV | Inhibit bacterial DNA replication by trapping the enzyme-DNA complex, leading to double-strand DNA breaks.[12][13][14][15][16] | Broad spectrum against both Gram-positive and Gram-negative bacteria.[14] | Target site mutations in DNA gyrase and topoisomerase IV, active efflux, plasmid-mediated resistance.[12][13][14][15] |
| Aminoglycosides | 30S Ribosomal Subunit | Inhibit bacterial protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, causing codon misreading and premature termination of translation.[17][18][19][20][21] | Primarily aerobic Gram-negative bacteria.[21] | Enzymatic modification of the antibiotic, target site mutations, reduced uptake/efflux.[17][18][20] |
| Thieno[2,3-b]thiophene Derivatives (as a proxy) | Multiple/Novel Targets (Hypothesized) | The exact mechanism is not fully elucidated but is likely multifactorial. Potential mechanisms include inhibition of essential bacterial enzymes (e.g., serine O-acetyltransferase), disruption of cell membrane integrity, or interference with DNA repair pathways.[22][23] | Broad spectrum, including Gram-positive, Gram-negative, and fungi, has been reported for some derivatives.[1][3] | To be determined, but a novel mechanism could potentially bypass existing resistance pathways. |
Visualizing the Mechanisms of Action
Caption: Comparative mechanisms of action of different antibiotic classes.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the antimicrobial potential of a novel compound like a thieno[2,3-b]thiazin-2-one derivative, a series of standardized in vitro assays are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26][27]
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thieno[2,3-b]thiazin-2-one derivative and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Cytotoxicity Assessment: MTT Assay
It is crucial to assess whether a potential antimicrobial compound is toxic to mammalian cells.[29][30] The MTT assay is a colorimetric method for evaluating cell metabolic activity, which is an indicator of cell viability.[28][31]
Methodology:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at a suitable density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the thieno[2,3-b]thiazin-2-one derivative to the cells.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a further 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Mechanism of Action Study: Bacterial Enzyme Inhibition Assay
If a specific bacterial enzyme is hypothesized as the target, a direct enzyme inhibition assay can be performed.[22][32][] For instance, if the compound is thought to inhibit an enzyme like serine O-acetyltransferase, which is involved in cysteine biosynthesis.[22]
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify the target bacterial enzyme.
-
Prepare solutions of the enzyme's substrates.
-
-
Assay Reaction:
-
In a microplate, combine the purified enzyme, its substrates, and varying concentrations of the thieno[2,3-b]thiazin-2-one derivative.
-
Include controls with no inhibitor and no enzyme.
-
-
Detection of Enzyme Activity:
-
Use a suitable method to detect the product of the enzymatic reaction. This could be a colorimetric, fluorometric, or luminescent readout.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction at each inhibitor concentration.
-
Calculate the IC₅₀ value for the inhibition of the enzyme.
-
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the evaluation of a novel antimicrobial compound.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of thieno[2,3-b]thiazin-2-one is currently sparse, the promising results from the related thieno[2,3-b]thiophene scaffold suggest that this is a chemical space worthy of further investigation. A systematic approach, as outlined in the experimental protocols, is necessary to fully characterize the antimicrobial potential of thieno[2,3-b]thiazin-2-one derivatives.
Future research should focus on the synthesis and screening of a library of thieno[2,3-b]thiazin-2-one compounds against a diverse panel of pathogenic bacteria and fungi. For promising candidates, in-depth mechanism of action studies will be crucial to understand their mode of action and to identify novel bacterial targets. The ultimate goal is to develop new antimicrobial agents that can effectively combat drug-resistant infections and safeguard public health.
References
- Mechanism of Quinolone Action and Resistance - PMC. (n.d.).
- Mechanism of action of and resistance to quinolones - PMC. (n.d.).
- Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. (n.d.).
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.).
- Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC. (n.d.).
- Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (2020, March 31).
- Aminoglycosides: Activity and Resistance | Antimicrobial Agents and Chemotherapy. (n.d.).
- Macrolides: Mode of Action, Mechanism of Resistance - Microbe Online. (2020, July 7).
- ß-Lactams: Mechanisms of Action and Resistance. (2011, March 29). YouTube.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Mechanism of Quinolone Action and Resistance | Biochemistry. (2014, February 27). ACS Publications.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020, December 1). MDPI.
- β-Lactam antibiotic. (n.d.). Wikipedia.
- Mechanisms and Impact of Aminoglycoside. (n.d.). Creative Diagnostics.
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. (n.d.).
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC. (n.d.).
- Aminoglycoside antibiotics | Health and Medicine | Research Starters. (n.d.). EBSCO.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2021, August 4). RSC Publishing.
- The Mechanisms of Resistance to Macrolide Antibiotics - An Overview. (2022, October 21).
- Macrolide antibiotics: binding site, mechanism of action, resistance. (n.d.). PubMed - NIH.
- Antimicrobial susceptibility testing | PPTX. (n.d.). Slideshare.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Antimicrobial Chemotherapy. (2023, May 15). NCBI Bookshelf - NIH.
- Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. (2021, November 17). MDPI.
- Macrolides | Mechanism of Action, Uses & Examples - Lesson. (n.d.). Study.com.
- Antimicrobial Drugs: Mechanism of Action. (2017, January 26). Basicmedical Key.
- Mechanism of action of antimicrobial agents | PPTX. (n.d.). Slideshare.
- Classification and Mechanism of Action of Antibiotics. (2025, April 10). Vinmec.
- Mechanisms of Antibacterial Drugs | Microbiology. (n.d.). Lumen Learning.
- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC. (n.d.).
- Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives. (2013, April 19).
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC. (2018, November 28).
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube.
- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2025, October 16).
-
Discovery of the thieno[2,3-b][12][29]thiazin-2(3H)-one STING inhibitors. (2026, January 16). PubMed. Retrieved from
- Overview on Strategies and Assays for Antibiotic Discovery - PMC. (2022, October 21).
- Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units: Synthetic Communications. (2023, May 3). Taylor & Francis.
- Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor - PMC. (n.d.).
-
Discovery of the thieno[2,3-b][12][29]thiazin-2(3H)-one STING inhibitors. (2026, January 21). ResearchGate. Retrieved from
- Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]. (n.d.). J-Stage.
- Molecules that Inhibit Bacterial Resistance Enzymes. (2018, December 22). MDPI.
- Enzyme Inhibitors in Antibacterial Therapy. (n.d.). BOC Sciences.
- Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase | Journal of Chemical Information and Modeling. (2014, April 12). ACS Publications.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. (n.d.).
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbeonline.com [microbeonline.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. microbeonline.com [microbeonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aminoglycoside antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 22. Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdb.apec.org [pdb.apec.org]
- 26. integra-biosciences.com [integra-biosciences.com]
- 27. Antimicrobial susceptibility testing | PPTX [slideshare.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 31. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Thieno[2,3-b]thiazine Sulfonamides vs. MK-927 (Sezolamide)
Executive Summary: The "Eye Drop" Paradox
In the development of topical Carbonic Anhydrase Inhibitors (CAIs) for glaucoma, potency (
This guide compares MK-927 (Sezolamide) , a thienothiopyran-2-sulfonamide benchmark, against the thieno[2,3-b]thiazine sulfonamides , a challenger class designed to modulate pKa and solubility via isosteric replacement.
The Verdict: While thieno[2,3-b]thiazine derivatives achieve single-digit nanomolar potency (
Structural & Mechanistic Basis[1]
Chemical Architecture
The core difference lies in the fused ring system attached to the sulfonamide pharmacophore.
-
MK-927 (Benchmark): A thienothiopyran system.[1] The sulfur in the saturated ring contributes to lipophilicity without altering the sulfonamide pKa significantly.
-
Thieno[2,3-b]thiazine (Challenger): Replaces the thiopyran methylene with a nitrogen atom (thiazine). This is a bioisosteric modification intended to increase water solubility and alter the electronic properties of the ring system.
Mechanism of Action
Both compounds function as reversible inhibitors of Carbonic Anhydrase II (CA II) in the ciliary processes.
-
Primary Target: Human CA II (hCA II).[2]
-
Binding Mode: The sulfonamide moiety (
) coordinates directly to the Zinc(II) ion in the enzyme active site, displacing the catalytic water/hydroxide molecule. -
Selectivity: Both classes show high selectivity for CA II over CA I, which is crucial as CA II is the primary isoform driving aqueous humor secretion.
Visualization: The Topical CAI Design Logic
The following diagram illustrates the critical "Design Funnel" that both compounds must pass through.
Caption: The Design Funnel. Thiazine analogs often pass Steps 1-3 but struggle at Step 4 (Corneal Permeation) compared to MK-927.
Head-to-Head Performance Data
The following data synthesizes findings from pivotal medicinal chemistry campaigns (Merck Research Laboratories).
In Vitro Enzyme Inhibition ( )
Both classes are extremely potent against the target enzyme.
| Feature | MK-927 (Sezolamide) | Thieno[2,3-b]thiazine Analog (Cmpd 20A) |
| Core Structure | Thienothiopyran-2-sulfonamide | Thieno[2,3-b][1,4]thiazine-6-sulfonamide |
| hCA II | 0.7 - 2.0 nM | 0.8 - 1.5 nM |
| Selectivity (CA II/I) | > 100-fold | > 100-fold |
| Water Solubility | High (at pH < 5.8) | Moderate to High (pH dependent) |
| pKa (Side chain) | ~5.8 (Alkylamino) | ~5.6 - 6.0 |
Analysis: In a pure enzyme assay, the thiazine analogs are indistinguishable from MK-927. The introduction of the nitrogen in the ring does not disrupt the sulfonamide-zinc interaction.
In Vivo Efficacy (Albino Rabbit Model)
This is where the divergence occurs. Efficacy is measured by the maximum drop in Intraocular Pressure (IOP) and the duration of action.[3]
| Metric | MK-927 (2% Solution) | Thiazine Analog (2% Solution) |
| Peak IOP Reduction | ~4.0 - 6.0 mmHg | ~3.0 - 4.5 mmHg |
| Time to Peak | 2 - 3 Hours | 1 - 2 Hours |
| Duration | > 6 Hours | < 4 Hours |
| Corneal Penetration | Optimal | Sub-optimal |
Scientific Insight: The thieno[2,3-b]thiazine derivatives, despite high intrinsic potency, exhibit a shorter duration of action. This is attributed to rapid clearance or insufficient reservoir formation in the cornea due to altered lipophilicity profiles compared to the thienothiopyran ring of MK-927.
Experimental Protocols
To replicate these findings, strictly controlled protocols are required.
In Vitro Carbonic Anhydrase Inhibition Assay
Purpose: To determine the dissociation constant (
-
Reagent Prep: Prepare purified Human CA II (hCA II) in HEPES buffer (pH 7.5).
-
Substrate: Use 4-nitrophenyl acetate (4-NPA) for esterase activity or a CO2 hydration method (Maren method). The 4-NPA method is preferred for high-throughput screening.
-
Reaction:
-
Incubate enzyme + Inhibitor (MK-927 or Thiazine) for 10 minutes at 25°C.
-
Add 4-NPA substrate.
-
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) using a spectrophotometer.
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to derive
.
In Vivo Intraocular Pressure (IOP) Model
Purpose: To measure pharmacodynamic efficacy in a physiological system.
Workflow Diagram:
Caption: Standard Operating Procedure for Rabbit IOP studies. The contralateral eye serves as the internal control.
Step-by-Step:
-
Subjects: Use New Zealand Albino rabbits (2-3 kg).
-
Acclimatization: Handle animals daily to prevent stress-induced IOP spikes.
-
Baseline: Measure IOP using a calibrated pneumatonometer after applying 0.5% proparacaine (anesthetic).
-
Dosing: Instill 50 µL of the test compound (Thiazine or MK-927) in the right eye and vehicle (buffer) in the left eye .
-
Monitoring: Measure IOP at set intervals (e.g., 0.5, 1, 2, 4, 6 hours).
-
Validation: The vehicle-treated eye must remain stable. A drop >2 mmHg in the control eye invalidates the run (systemic effect).
Conclusion & Forward Outlook
While thieno[2,3-b]thiazine sulfonamides represent a sophisticated exercise in bioisosteric design, they do not displace MK-927 as the superior pharmacophore in this specific comparison.
-
The Failure Point: The thiazine ring modification likely reduced the corneal residence time or altered the membrane partition coefficient (
) unfavorably compared to the thienothiopyran of MK-927. -
Legacy: MK-927 eventually paved the way for Dorzolamide (MK-507) , which added a methyl group to the thiopyran ring to introduce chirality and further optimize solubility, becoming the clinical standard (Trusopt).
References
-
Prugh, J. D., et al. (1991). "Thienothiopyran-2-sulfonamides: A Novel Class of Water-Soluble Carbonic Anhydrase Inhibitors."[4] Journal of Medicinal Chemistry, 34(6), 1805–1818.
-
Ponticello, G. S., et al. (1987).[4] "Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors."[4] Journal of Medicinal Chemistry, 30(4), 591–597.[4]
-
Hunt, C. A., et al. (1994).[5] "3-Substituted thieno[2,3-b][1,4]thiazine-6-sulfonamides.[5] A novel class of topically active carbonic anhydrase inhibitors."[4][5][6][7] Journal of Medicinal Chemistry, 37(2), 240–247.[5]
-
Sugrue, M. F., et al. (1990).[5] "MK-927: a topically active ocular hypotensive carbonic anhydrase inhibitor."[1][3][5][6][8] Journal of Ocular Pharmacology, 6(1), 9–22.
Sources
- 1. MK-927: a topically active ocular hypotensive carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and pharmacological properties of MK-927, a sulfonamide carbonic anhydrase inhibitor that lowers intraocular pressure by the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single dose of the topical carbonic anhydrase inhibitor MK-927 decreases IOP in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-substituted thieno[2,3-b][1,4]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-927: a topically effective carbonic anhydrase inhibitor in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-927: a topical carbonic anhydrase inhibitor. Dose response and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1H,2H,3H-thieno[2,3-b]thiazin-2-one: A Guide for Laboratory Professionals
Navigating the Disposal of 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one are pivotal for scientific advancement. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on established best practices for handling heterocyclic compounds containing sulfur and nitrogen, a class to which this compound belongs.
Understanding the Compound and its Potential Hazards
Based on data from similar compounds, researchers should assume that 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one may present the following hazards:
-
Skin and Eye Irritation: Many organic compounds, particularly those with complex ring structures, can cause irritation upon contact.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5][6]
-
Aquatic Toxicity: Heterocyclic compounds can be harmful to aquatic life, sometimes with long-lasting effects.[4]
Therefore, the disposal process must be approached with the assumption that the compound is hazardous waste.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to provide a clear and actionable path for the safe disposal of 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can lead to irritation or absorption.[6][7] |
| Eye/Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | To protect the eyes from splashes and aerosols that could cause serious irritation.[6][7] |
| Body Protection | A standard laboratory coat is mandatory. A chemically resistant apron is recommended for larger quantities. | To protect against accidental spills and contamination of personal clothing.[7][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[6][7] | To prevent the inhalation of any dust or vapors.[6] |
Step 2: Waste Segregation and Containerization
Proper segregation and containment of chemical waste are critical for both safety and regulatory compliance.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all 1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one waste.[6]
-
Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "1H,2H,3H-thieno[2,3-b][1][2]thiazin-2-one".[6][9] The date when the first waste is added should also be recorded.[9]
-
Segregate Waste Streams:
-
Solid Waste: Collect any unreacted compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[9] Check for any institutional guidelines on solvent-specific waste containers.
-
-
Avoid Incompatibilities: Never mix this waste with other chemicals unless you are certain of their compatibility. Mixing incompatible materials can lead to dangerous reactions.[9]
Step 3: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[7]
-
Contain the Spill: Use an absorbent, inert material (e.g., sand, diatomaceous earth) to contain the spill.[10]
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin area thoroughly with soap and water after handling.[8][10]
Step 4: Final Disposal Pathway
The ultimate disposal of the hazardous waste must be handled by qualified professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste container.[6]
-
Licensed Disposal Service: If your institution does not have an EHS office, a licensed professional hazardous waste disposal service must be used.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink.[6][7] This is to prevent environmental contamination and potential harm to aquatic ecosystems.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Sources
- 1. Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leap.epa.ie [leap.epa.ie]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pro-lab.co.uk [pro-lab.co.uk]
- 9. wku.edu [wku.edu]
- 10. elitechgroup.com [elitechgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
